O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride
Description
O-[2-(2-Fluoroethoxy)ethyl]hydroxylamine hydrochloride (CAS: CID 72298007) is a hydroxylamine derivative with the molecular formula C₄H₁₀FNO₂·HCl. Its structural features include a fluoroethoxyethyl (-O-CH₂CH₂-O-CH₂CF₂H) group attached to the hydroxylamine moiety. Key identifiers include:
- SMILES: C(CON)OCCF
- InChI: InChI=1S/C4H10FNO2/c5-1-2-7-3-4-8-6/h1-4,6H2
- InChIKey: DSNFPWPAWXJXKM-UHFFFAOYSA-N
Properties
Molecular Formula |
C4H11ClFNO2 |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H10FNO2.ClH/c5-1-2-7-3-4-8-6;/h1-4,6H2;1H |
InChI Key |
NWSGWEWPFRXFTK-UHFFFAOYSA-N |
Canonical SMILES |
C(CON)OCCF.Cl |
Origin of Product |
United States |
Preparation Methods
O-Alkylation via Fluoroalkyl Tosylates or Halides
One of the most common and efficient routes involves O-alkylation of hydroxylamine hydrochloride with a suitable fluoroalkyl electrophile such as 2-(2-fluoroethoxy)ethyl tosylate or halide.
- Hydroxylamine hydrochloride is dissolved in a suitable solvent (e.g., water, methanol, or a mixed solvent system).
- A base such as sodium hydroxide or triethylamine is added to liberate free hydroxylamine.
- The fluoroalkyl tosylate or halide is added slowly at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
- The mixture is stirred at room temperature or slightly elevated temperature (25–60 °C) for several hours to complete the O-alkylation.
- The product is isolated by acidification with hydrochloric acid to form the hydrochloride salt, followed by extraction, crystallization, or chromatography purification.
This method is supported by patent literature describing O-substituted hydroxylamines preparation, emphasizing the use of bases like sodium hydroxide or triethylamine in solvents such as methanol or ethanol, with reaction temperatures ranging from 0 °C to 100 °C depending on substrate reactivity.
Mitsunobu Reaction Using Fluoroalkyl Alcohols
Another elegant approach involves the Mitsunobu reaction, where the fluoroalkyl alcohol (2-(2-fluoroethoxy)ethanol) is converted to the corresponding O-alkyl hydroxylamine derivative via a coupling reaction with N-hydroxyphthalimide, followed by hydrazinolysis.
- The fluoroalkyl alcohol (1 mmol) is dissolved in freshly distilled tetrahydrofuran (THF).
- Triphenylphosphine (1.1 mmol) and N-hydroxyphthalimide (1.1 mmol) are added.
- The mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD, 1.1 mmol) is added dropwise.
- The reaction is allowed to warm to room temperature over 3 hours, monitored by TLC.
- Hydrazine monohydrate (1.1 mmol) is then added to cleave the phthalimide, liberating the free O-alkyl hydroxylamine.
- After stirring for 30 minutes, the mixture is filtered, concentrated, and purified by flash chromatography.
- The free base is converted to the hydrochloride salt by treatment with 2.0 M HCl in ether, followed by washing with dichloromethane to remove impurities.
This method is advantageous for its mild conditions and high selectivity, especially for sensitive fluoroalkyl substrates.
Use of Fluoroalkyl Sulfonates (Tosylates)
Fluoroalkyl tosylates are often prepared as intermediates for O-alkylation. For example, 2-(2-fluoroethoxy)ethyl tosylate can be synthesized by reacting 2-(2-fluoroethoxy)ethanol with p-toluenesulfonyl chloride in the presence of a base like triethylamine at 0 °C, followed by purification via flash chromatography.
The tosylate is then used as the alkylating agent in the O-alkylation of hydroxylamine salts.
Data Tables Summarizing Key Reaction Conditions and Yields
Research Discoveries and Observations
- The use of tosylates as alkylating agents provides higher yields and cleaner reactions compared to halides due to better leaving group ability and reduced side reactions.
- Mitsunobu reaction enables the synthesis of O-substituted hydroxylamines from alcohols without the need for pre-formed halides or tosylates, offering a versatile approach for complex fluoroalkyl chains.
- Acidification to form the hydrochloride salt improves the stability and crystallinity of the product, facilitating isolation and purification.
- Reaction temperature control is critical to minimize side reactions such as N-alkylation or decomposition of hydroxylamine derivatives.
- The choice of solvent affects reaction kinetics and product purity; polar aprotic solvents like THF favor Mitsunobu reactions, while protic solvents like methanol are suitable for direct O-alkylation.
Chemical Reactions Analysis
Types of Reactions
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamines.
Scientific Research Applications
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and alter biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Physicochemical and Application Data
Biological Activity
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride is a compound of increasing interest in biochemical research due to its unique biological properties and mechanisms of action. This article explores its biological activity, chemical interactions, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxylamine functional group, which allows it to participate in various chemical reactions. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This property is crucial for its biological applications, particularly in enzyme studies and protein modifications.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Covalent Bond Formation : The hydroxylamine group can react with electrophilic centers on enzymes, resulting in covalent modifications that alter enzyme activity.
- Nucleophilic Reactions : The compound can engage in nucleophilic addition and substitution reactions, which are vital for its reactivity in biological systems .
Enzyme Inhibition
This compound has been shown to inhibit various enzymes through covalent modification. This inhibition is significant in studies focused on enzyme kinetics and mechanisms. For instance, it has been utilized to explore the activity of hydroxylamine-sensitive enzymes, providing insights into their function and regulation.
Case Studies
- Hydroxylamine as a Protective Agent : A study demonstrated that hydroxylamine could prevent the inactivation of tobramycin by penicillin, highlighting its potential as a protective agent in pharmacological applications. Hydroxylamine was found to completely inhibit the degradation reaction that typically occurs between these antibiotics .
- Neuroinflammation Research : this compound has been investigated for its role in neuroinflammation. In models of neurodegenerative diseases, the compound's ability to modify protein interactions has been linked to reduced microglial activation, suggesting therapeutic potential for conditions like Alzheimer's disease .
Applications in Research
This compound is utilized across various fields:
- Organic Synthesis : It serves as a reagent for synthesizing oximes and nitroso compounds, which are important intermediates in organic chemistry.
- Biochemical Studies : The compound is employed to investigate enzyme mechanisms and protein modifications, making it invaluable for biochemical research .
- Pharmaceutical Development : Its properties are leveraged in the design of new drugs that target specific proteins involved in diseases .
Summary of Findings
The biological activity of this compound underscores its versatility as a biochemical tool. Its ability to form covalent bonds with enzymes and modify their activity positions it as a significant compound for research into enzymatic processes and therapeutic applications.
| Property | Details |
|---|---|
| Chemical Structure | Hydroxylamine derivative |
| Mechanism | Covalent modification of enzymes |
| Applications | Organic synthesis, enzyme studies, drug development |
| Case Study Examples | Inhibition of antibiotic degradation; neuroinflammation modulation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between hydroxylamine derivatives and fluoroethyl ether precursors. For example, analogous syntheses of hydroxylamine hydrochlorides (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) involve reacting hydroxylamine hydrochloride with halogenated intermediates under controlled pH and temperature . Optimize yields by using anhydrous conditions, inert atmospheres, and stoichiometric excess of the fluoroethyl ether. Reaction monitoring via TLC or in situ NMR can help identify intermediates and adjust reaction times.
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer : Store at -20°C in airtight, desiccated containers to minimize hydrolysis of the fluoroethoxy group and amine oxidation. Stability studies on similar hydrochlorides (e.g., Fluorexetamine hydrochloride) show ≥5-year stability under these conditions . Use glove boxes or sealed systems for aliquoting to avoid moisture exposure. Pre-chill solvents before reconstitution to reduce thermal degradation.
Q. What safety protocols are critical during experiments involving this compound?
- Methodological Answer : Follow OSHA HCS standards for hydrochlorides with fluoroalkyl groups. Use fume hoods, nitrile gloves, and protective eyewear. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions . Emergency procedures should include access to eye-wash stations and safety showers, as recommended for chlorinated amine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?
- Methodological Answer : Cross-validate using orthogonal techniques:
- NMR : Compare deuterated analogs (e.g., deuterated pentafluorobenzyl derivatives ) to assign peaks obscured by fluorine coupling.
- MS : Use high-resolution mass spectrometry (HRMS) to distinguish between isotopic patterns of fluorine (¹⁹F) and potential impurities.
- HPLC : Employ ion-pair chromatography with fluorinated columns to separate degradation products (e.g., free hydroxylamine).
Q. What experimental designs are suitable for studying the compound's reactivity in biological systems?
- Methodological Answer : For enzyme interaction studies:
- Use fluorescence polarization assays with fluorophore-tagged derivatives to track binding kinetics.
- Conduct stability tests in simulated physiological buffers (pH 7.4, 37°C) to identify hydrolysis products .
- For receptor studies, employ radiolabeled analogs (³H or ¹⁴C) in competitive binding assays, referencing arylcyclohexylamine protocols .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) and analyze degradation via LC-MS at timed intervals.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify phase transitions and decomposition temperatures.
- Light Sensitivity : Expose to UV/Vis light and monitor photodegradation products using photodiode array detectors in HPLC .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity (e.g., receptor affinity vs. functional assays) be addressed?
- Methodological Answer :
- Control Experiments : Verify assay conditions (e.g., buffer composition, cell line viability) using established reference standards (e.g., 4-fluoro-2-oxo PCE hydrochloride ).
- Orthogonal Assays : Compare results from radioligand binding (e.g., ³H-labeled ligands) with functional assays (e.g., cAMP accumulation or calcium flux).
- Metabolite Screening : Use LC-MS to detect active metabolites that may contribute to observed discrepancies .
Characterization Techniques Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
